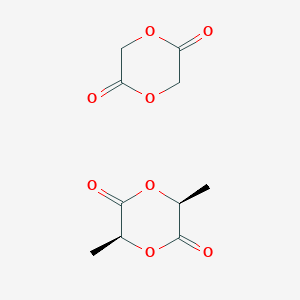

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is a biodegradable and biocompatible copolymer composed of L-lactide and glycolide monomers. It is widely used in the biomedical field due to its excellent properties, such as biodegradability, biocompatibility, and mechanical strength. This copolymer is particularly valuable in applications like drug delivery systems, tissue engineering, and surgical sutures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is typically synthesized through ring-opening polymerization of L-lactide and glycolide. This process involves the use of catalysts such as stannous octoate and reaction conditions that include temperatures ranging from 100°C to 200°C . The ratio of L-lactide to glycolide can be adjusted to tailor the copolymer’s properties, such as degradation rate and mechanical strength .

Industrial Production Methods: In industrial settings, the production of this compound involves bulk ring-opening polymerization. This method allows for the efficient production of copolymers with controlled molecular weights and compositions. The process is scalable and can produce large quantities of the copolymer for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione primarily undergoes hydrolytic degradation, where water molecules break down the polymer chains into lactic acid and glycolic acid . This degradation process is influenced by factors such as the copolymer’s composition, molecular weight, and environmental conditions.

Common Reagents and Conditions: The hydrolytic degradation of this compound typically occurs under physiological conditions, such as in the presence of body fluids at 37°C. Enzymes like esterases can also catalyze the degradation process .

Major Products Formed: The primary products of the hydrolytic degradation of this compound are lactic acid and glycolic acid. These products are naturally metabolized by the body, making the copolymer highly biocompatible .

Applications De Recherche Scientifique

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model system for studying polymer degradation and drug release kinetics. Its well-defined structure and predictable degradation behavior make it an ideal candidate for such studies .

Biology: In biological research, this compound is employed in the development of biodegradable scaffolds for tissue engineering. These scaffolds provide a temporary structure for cell attachment and growth, eventually degrading to leave behind newly formed tissue .

Medicine: In the medical field, this compound is widely used in drug delivery systems. It can be formulated into microspheres, nanoparticles, and implants that provide controlled release of therapeutic agents over extended periods . Additionally, it is used in surgical sutures and implants due to its biocompatibility and biodegradability .

Industry: In industrial applications, this compound is used in the production of biodegradable packaging materials and agricultural films. Its environmentally friendly properties make it an attractive alternative to traditional plastics .

Mécanisme D'action

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid).

Poly(lactic acid): Poly(lactic acid) is a homopolymer of lactic acid and is known for its high mechanical strength and slow degradation rate. its hydrophobic nature can limit its applications in certain biomedical fields .

Poly(glycolic acid): Poly(glycolic acid) is a homopolymer of glycolic acid and is characterized by its rapid degradation rate and high crystallinity. It is commonly used in surgical sutures but may degrade too quickly for some applications .

Uniqueness of this compound: this compound combines the properties of both poly(lactic acid) and poly(glycolic acid), offering a balance between mechanical strength and degradation rate. This makes it highly versatile and suitable for a wide range of applications .

Comparaison Avec Des Composés Similaires

- Poly(lactic acid)

- Poly(glycolic acid)

- Poly(ε-caprolactone)

- Poly(trimethylene carbonate)

Propriétés

Formule moléculaire |

C10H12O8 |

|---|---|

Poids moléculaire |

260.20 g/mol |

Nom IUPAC |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2/t3-,4-;/m0./s1 |

Clé InChI |

LCSKNASZPVZHEG-MMALYQPHSA-N |

SMILES isomérique |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.C1C(=O)OCC(=O)O1 |

SMILES canonique |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 |

Numéros CAS associés |

30846-39-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)

![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)

![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)

![Ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8641445.png)